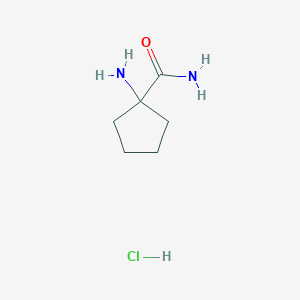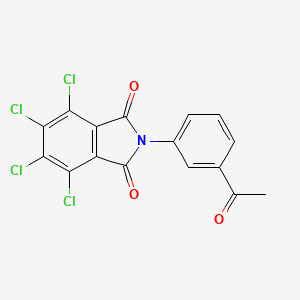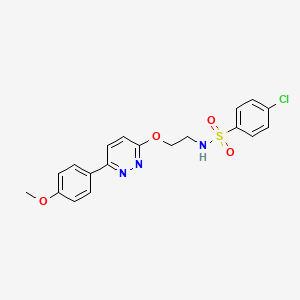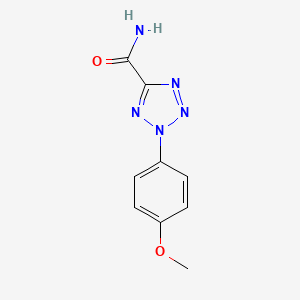
Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate (MCP-4-oxo-3,4-dihydro-1-phthalazinecarboxylate) is a synthetic compound with a broad range of applications in the fields of medicine, chemistry, and biochemistry. It is a colorless solid with a molecular weight of 319.9 g/mol. It is a derivative of phthalazinecarboxylic acid, and its structure is composed of a phenyl ring, an oxo group, and a methyl group. The compound is synthesized by a method known as palladium-catalyzed cross-coupling, which involves the use of an organic catalyst, such as palladium, to promote the formation of carbon-carbon bonds between two organic molecules.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Enaminones
The study by Kubicki, Bassyouni, and Codding (2000) focuses on the crystal structures of three anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. This research explores the conformation of the cyclohexene rings and the dihedral angle between cyclohexene and aromatic rings. The study also examines hydrogen bonding networks in these compounds, contributing to a better understanding of their structural properties (Kubicki, Bassyouni, & Codding, 2000).
Crystal Structure of Benzoxazine Derivative
Chaudhuri, Helliwell, and Kundu (2001) investigated the crystal structure of a 3,4-dihydro-2H-1,4-benzoxazine compound, providing insights into the molecular conformation of such derivatives. The research detailed the planar structure of phenyl rings and their steric interactions, aiding in the understanding of molecular interactions in similar compounds (Chaudhuri, Helliwell, & Kundu, 2001).
Synthesis and Anticancer Activities of Phthalazines
Li, Zhao, Yuan, Xu, and Gong (2006) conducted a study on the synthesis of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, including compounds with chlorophenyl components. Their research demonstrated the potential anticancer activities of these compounds, offering promising avenues for cancer treatment (Li, Zhao, Yuan, Xu, & Gong, 2006).
Antimicrobial Activities of Biheterocyclic Compounds
Demirbaş, Demirbas, Bektaş, Bayrak, and Karaoglu (2010) synthesized new biheterocyclic compounds containing triazol-3-one and 1,3,4-thiadiazole moieties, which showed significant antimicrobial activities. This research highlights the potential of such compounds in fighting bacterial infections (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).
Synthesis and Crystal Structure of Pyridazine Derivative
Xia (2001) researched the synthesis and crystal structure of a pyridazine derivative, focusing on its dimeric structure linked by hydrogen bonds. This study contributes to the understanding of molecular assembly in such compounds (Xia, 2001).
Hydrolysis of Acetylenecarboxylic Acid Derivatives
Iwanami, Kenjo, Nishibe, Kajiura, and Isoyama (1964) explored the hydrolysis of various acetylenecarboxylic acid derivatives, including those with chlorophenyl components. Their findings provide insights into the chemical behavior of these compounds under hydrolytic conditions (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Eigenschaften
IUPAC Name |
methyl 3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-22-16(21)14-12-4-2-3-5-13(12)15(20)19(18-14)11-8-6-10(17)7-9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUJUCUUGFLFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)
![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)




![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)



![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)